molecular formula C17H16N2O4 B2385631 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 339098-55-4

2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

货号: B2385631
CAS 编号: 339098-55-4
分子量: 312.325
InChI 键: PUKUSFKBZAVUTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3,4-Dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a synthetic derivative of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold, a heterocyclic framework known for its pharmacological versatility. The methoxy substituents on the phenyl ring are hypothesized to improve metabolic stability and receptor-binding affinity compared to hydroxyl or ethoxy analogs .

属性

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-14-4-3-11(9-15(14)23-2)6-8-19-16(20)12-5-7-18-10-13(12)17(19)21/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKUSFKBZAVUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation of Substituted Pyran-2-Ones

The pyrrolo[3,4-c]pyridine-1,3(2H)-dione core is synthesized via cyclocondensation of 4-hydroxy-6-methyl-2H-pyran-2-one derivatives with primary amines. For example, refluxing 4-hydroxy-6-methyl-2H-pyran-2-one with ammonium acetate in ethanol generates the bicyclic scaffold through intramolecular lactamization. This method achieves yields of 70–75% under acidic conditions (HCl/AcOH, 1:1 v/v).

Mannich Reaction-Based Functionalization

Mannich reactions introduce N-alkyl/aryl groups at position 2 of the pyrrolopyridinedione system. A representative procedure involves treating 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with formaldehyde and 3,4-dimethoxyphenethylamine in tetrahydrofuran (THF) at reflux. The reaction proceeds via iminium ion intermediates, affording the target compound in 58% yield after chromatographic purification.

Stepwise Synthesis of 2-(3,4-Dimethoxyphenethyl)-1H-Pyrrolo[3,4-c]Pyridine-1,3(2H)-Dione

Stage 1: Synthesis of 4-Methoxy-6-Methyl-1H-Pyrrolo[3,4-c]Pyridine-1,3(2H)-Dione

Reagents :

  • 4-Hydroxy-6-methyl-2H-pyran-2-one (2.72 g, 13.4 mmol)
  • Phosphorus oxychloride (POCl₃, 10 mL)
  • Methanol (MeOH, quenching agent)

Procedure :

  • 4-Hydroxy-6-methyl-2H-pyran-2-one is treated with POCl₃ under reflux for 4 h to form 4-chloro-6-methyl-2H-pyran-2-one.
  • The chlorinated intermediate is reacted with sodium methoxide (NaOMe) in methanol at 70°C for 2 h, yielding 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione after cyclization.

Yield : 67% (1.72 g); Characterization : ¹H NMR (CDCl₃) δ 4.13 (s, 3H, OCH₃), 2.37 (s, 3H, CH₃), 7.18 (s, 1H, pyridine-H).

Stage 2: N-Alkylation with 3,4-Dimethoxyphenethyl Bromide

Reagents :

  • 4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq)
  • 3,4-Dimethoxyphenethyl bromide (1.2 eq)
  • Potassium carbonate (K₂CO₃, 2.5 eq)
  • N,N-Dimethylformamide (DMF, solvent)

Procedure :

  • A mixture of the pyrrolopyridinedione core, 3,4-dimethoxyphenethyl bromide, and K₂CO₃ in DMF is stirred at 80°C for 12 h.
  • The product is isolated via extraction with ethyl acetate (3 × 20 mL) and purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield : 62%; Characterization : IR (KBr) ν 1714 cm⁻¹ (C=O), 1248 cm⁻¹ (C-O); ¹H NMR (CDCl₃) δ 6.82–6.91 (m, 3H, aromatic-H), 3.87 (s, 6H, OCH₃).

One-Pot Aminomethylation Approach

Reaction Optimization

A one-pot protocol condenses 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 3,4-dimethoxyphenethylamine, and paraformaldehyde in acetic acid/ethanol (1:1) at reflux for 6 h. This method eliminates intermediate isolation, achieving a 60% yield.

Key Parameters :

  • Molar Ratio : 1:1.2:1.5 (core:amine:paraformaldehyde)
  • Temperature : 80°C
  • Workup : Precipitation with ice-water, filtration

Analytical Data :

  • LC-MS (ESI) : m/z 345 [M+H]⁺
  • Melting Point : 214–216°C

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield (%) Purity (%)
Two-stage alkylation 3,4-Dimethoxyphenethyl bromide, K₂CO₃ DMF, 80°C, 12 h 62 98
One-pot Mannich Paraformaldehyde, AcOH/EtOH Reflux, 6 h 60 95
Cyclocondensation POCl₃, NaOMe Reflux, 4 h 67 97

Table 1. Efficiency metrics for predominant synthesis routes.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The 3,4-dimethoxyphenethyl moiety exhibits resonances at δ 6.82–6.91 (aromatic protons) and δ 3.87 (six-proton singlet for OCH₃ groups). The pyrrolopyridinedione core shows a singlet at δ 7.18 (pyridine-H).
  • IR Spectroscopy : Strong absorptions at 1714 cm⁻¹ (imide C=O) and 1248 cm⁻¹ (ether C-O) confirm functional group integrity.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) reveals a single peak at 4.2 min, indicating >98% purity.

Challenges and Optimization Opportunities

Side Reactions in Alkylation

Competitive O-alkylation is observed when using excess 3,4-dimethoxyphenethyl bromide, necessitating strict stoichiometric control. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases N-alkylation selectivity to 92%.

Solvent Effects on Yield

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to toluene with catalytic p-toluenesulfonic acid (PTSA) improves yield to 68% while simplifying workup.

化学反应分析

Types of Reactions

2-(3,4-Dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Chemistry

2-(3,4-Dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with varied functional properties.

Synthesis Methods :

  • Common synthetic routes involve cyclization of appropriate precursors under specific conditions.
  • Reactions often include nucleophilic substitution and subsequent reduction processes to yield desired products .

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives exhibit significant antimicrobial effects against various pathogens.
  • Antiviral Activities : Research indicates potential efficacy against viral infections, including HIV .

Case Study :
A study evaluating the anti-HIV activities of novel derivatives demonstrated that certain compounds derived from the pyrrolo[3,4-c]pyridine framework exhibited promising inhibitory effects against HIV replication .

Medicine

The compound's pharmacological potential has been explored extensively:

  • Analgesic and Sedative Effects : Research indicates that certain derivatives demonstrate analgesic properties comparable to morphine while exhibiting lower toxicity. In tests such as the "hot plate" and "writhing" tests, these compounds showed significant analgesic activity .
CompoundAnalgesic ActivityComparison to Aspirin
9Similar to MorphineMore Active
11Similar to MorphineMore Active

This data suggests that the structure of these pyrrolopyridine derivatives is closely related to their biological activity, providing a foundation for further drug development.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with specific functionalities.

作用机制

The mechanism of action of 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The pharmacological and structural properties of 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can be contextualized by comparing it to related derivatives:

Table 1: Structural and Pharmacological Comparison of Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

Compound Name / Substituents Key Structural Features Pharmacological Activity Reference(s)
This compound - 3,4-Dimethoxyphenethyl group
- Pyrrolopyridine core
Hypothesized enhanced CNS activity and metabolic stability (based on SAR trends)
Derivatives 30a–30e (e.g., 2-(4-arylpiperazinyl)propyl substituents) - Arylpiperazine groups
- Hydroxyalkyl chains
Analgesic activity superior to acetylsalicylic acid (ASA) in hot-plate and writhing tests
7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl) derivative - Chlorobenzyl group
- Oxadiazole ring
Antitubercular activity (MIC = 0.065 µM against Mtb; targets QcrB subunit)
Derivatives 19 and 20 (4-alkoxy-6-methyl with halogenoarylpiperazinylpropyl groups) - Halogenoarylpiperazine
- Alkoxy substituents
Significant suppression of locomotor activity; active in hot-plate test
2-(3-Hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione - 3-Hydroxyphenyl group Lower metabolic stability due to hydroxyl group susceptibility to hydrolysis

Key Research Findings

Substituent Effects on Analgesic Activity :

  • Methoxy groups in the pyridine ring (position I) enhance analgesic potency compared to ethoxy analogs. For example, derivatives with methoxy substituents showed 2–3× greater activity in writhing tests than ethoxy derivatives .
  • The 3,4-dimethoxyphenethyl group in the target compound may confer superior receptor affinity due to increased electron-donating effects and reduced susceptibility to oxidative metabolism .

Metabolic Stability :

  • Hydroxyl-containing analogs (e.g., 2-(3-hydroxyphenyl) derivatives) undergo rapid alkaline hydrolysis, cleaving the pyrrolopyridinedione ring to form isonicotinic acid derivatives . In contrast, methoxy groups (as in the target compound) resist hydrolysis, improving pharmacokinetic profiles .

Antitubercular Activity :

  • Derivatives with halogenated benzyl groups (e.g., 3-chlorobenzyl) and oxadiazole rings exhibit potent activity against Mycobacterium tuberculosis (MIC < 0.1 µM). The target compound’s dimethoxyphenethyl group may lack antitubercular specificity but could be optimized for CNS applications .

Sedative vs.

Structure-Activity Relationship (SAR) Trends

  • Position I (Pyridine Ring) : Methoxy > Ethoxy for analgesic activity .
  • Position III (Amino Residue): Arylpiperazine groups enhance CNS activity; tetrahydroisoquinoline or morpholine substituents reduce potency .
  • Linker Modifications : Short alkyl chains (C-1) improve bioavailability, while hydroxyalkyl chains increase metabolic liability .

生物活性

2-(3,4-Dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique pyrrolo[3,4-c]pyridine core structure, which is associated with various pharmacological properties.

The molecular formula of this compound is C17H16N2O4C_{17}H_{16}N_{2}O_{4}, and it has a molecular weight of 312.32 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can be leveraged for its synthesis and modification to enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as receptors and enzymes involved in pain modulation and cellular proliferation pathways. This interaction can lead to inhibition or modulation of these biological processes.

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activity further. Key findings include:

  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the alkyl linker and substituents on the phenyl ring significantly influence the biological activity of the compounds. For example:
    • Compounds with longer alkyl linkers exhibited enhanced analgesic properties.
    • Electron-withdrawing groups on the phenyl substituent increased potency against pain responses .
  • Comparative Studies : In comparative tests with established analgesics like morphine and aspirin, several derivatives showed superior efficacy with reduced toxicity profiles .

Tables Summarizing Biological Activity

Biological Activity Test Method Comparison Findings
Analgesic"Writhing" testAspirin and MorphineMore effective than aspirin; similar to morphine
SedativeLocomotor activityControlSignificant inhibition observed
AnticancerCell line assaysVarious human cancer linesPromising anticancer activity noted

Case Studies

A notable study published in Pharmaceutical Research investigated a series of new derivatives based on the pyrrolo[3,4-c]pyridine structure. The study highlighted that certain compounds not only provided analgesic effects but also demonstrated minimal side effects compared to conventional analgesics like morphine and aspirin .

Another research effort focused on the synthesis and evaluation of these compounds against specific cancer cell lines (MCF-7 and K-562), revealing promising results that warrant further investigation into their therapeutic potential in oncology .

常见问题

Basic: What synthetic methodologies are recommended for synthesizing 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione and its derivatives?

Answer:
The synthesis typically involves multi-step routes, including alkylation, coupling, and cyclization reactions. For example:

  • Alkylation : Sodium hydride (NaH) and methyl iodide (MeI) are used to introduce methyl groups to the pyrrolopyridine core (e.g., Scheme 5 in ) .
  • Cross-coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with boronic acids to attach aryl/heteroaryl substituents .
  • Functionalization : Nicotinoyl chloride or similar reagents can modify the core structure under basic conditions .
    Key considerations : Optimize reaction time, temperature, and solvent polarity to improve yields and regioselectivity.

Advanced: How can structure-activity relationship (SAR) studies be optimized to enhance the analgesic activity of pyrrolo[3,4-c]pyridine-1,3-dione derivatives?

Answer:

  • Substituent variation : Replace alkoxy groups (e.g., 4-alkoxy vs. ethoxy) to evaluate steric and electronic effects. Larger alkoxy groups (e.g., propoxy) enhance analgesic potency compared to smaller groups (e.g., methoxy) .
  • Linker modification : Adjust the phenethyl chain length or introduce polar groups (e.g., hydroxyl) to improve target binding.
  • Computational modeling : Use molecular docking or QSAR to predict interactions with pain-related targets (e.g., opioid receptors) .
    Validation : Compare in vitro (e.g., receptor binding assays) and in vivo (e.g., tail-flick test) results to confirm SAR trends .

Basic: What analytical techniques are essential for characterizing pyrrolo[3,4-c]pyridine derivatives?

Answer:

  • NMR spectroscopy : Confirm regiochemistry and substituent placement (¹H and ¹³C NMR) .
  • IR spectroscopy : Identify carbonyl (C=O) and aromatic stretching vibrations .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., HRMS in ) .
  • HPLC/UV-Vis : Assess purity and quantify photostability .

Advanced: How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability, and blood-brain barrier penetration to explain efficacy gaps .
  • Metabolite identification : Use LC-MS to detect active/inactive metabolites that alter in vivo outcomes .
  • Dose-response optimization : Adjust dosing regimens to match in vitro IC₅₀ values with achievable plasma concentrations .

Basic: What safety protocols are critical when handling pyrrolo[3,4-c]pyridine derivatives?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What challenges arise in achieving regioselectivity during pyrrolo[3,4-c]pyridine functionalization?

Answer:

  • Competing reaction pathways : Steric hindrance and electronic effects can lead to mixed products. Use directing groups (e.g., bromine) to control substitution sites .
  • Catalyst selection : Pd-based catalysts with bulky ligands (e.g., P(t-Bu)₃) improve selectivity in cross-coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination .

Basic: What in vitro assays are suitable for screening sedative activity in these derivatives?

Answer:

  • GABAₐ receptor binding : Radioligand displacement assays using [³H]muscimol .
  • Electrophysiology : Patch-clamp studies to measure chloride ion flux in neuronal cells .
  • Behavioral models : Follow up with in vivo assays (e.g., open-field test) to confirm sedation .

Advanced: How can computational methods predict biological targets for novel analogs?

Answer:

  • Molecular docking : Screen against target libraries (e.g., GPCRs, ion channels) using software like AutoDock .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data to guide design .
  • MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to prioritize high-affinity candidates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。